3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
Benzimidazole derivatives are a class of organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure, which allows them to mimic the properties of DNA bases . This property is often leveraged in the design of drugs .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Characterization as Potential Biological Agents
Researchers have synthesized derivatives of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one, using Knoevenagel condensation, and evaluated their antimicrobial and antioxidant activities, as well as their ability to bind to DNA. These compounds have shown significant antimicrobial activity against various strains and displayed good inhibition efficacy. The study underscores the compound's potential as a versatile biological agent (Nagaraja et al., 2020).
Anticancer Activity
Evaluation of Anticancer Activity
A series of 3-(1H-Benzimidazol-2-yl)-chromen-2-ones have been synthesized and assessed for their anticancer activity in vitro. The compounds demonstrated significant activity against different tumor cell lines, highlighting their potential in cancer therapy (Reddy et al., 2003).
Synthetic Methodologies
One-Pot Three-Component Synthesis
An efficient synthesis method for new substituted 3-(1H-benzo[d]imidazol-2-yl)-4Hchromens was developed. This method involves a one-pot, three-component reaction, showcasing the compound's synthetic accessibility for further biological studies (Wang et al., 2019).
DNA Binding and Cytotoxicity
DNA Binding and Cytotoxic Effects
New benzimidazole-based Schiff base copper(II) complexes have been synthesized, displaying substantial cytotoxic effects against various cancer cell lines and significant DNA binding ability. These findings suggest the compound's role in the development of new chemotherapeutic agents (Paul et al., 2015).
Antioxidant Properties
Antioxidant Determination
The antioxidant activities of a coumarin-substituted heterocyclic compound were assessed, demonstrating high antioxidant activities. This underscores the potential use of this compound in developing antioxidant agents (Abd-Almonuim et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-22-15-9-5-6-11-10-12(18(21)23-16(11)15)17-19-13-7-3-4-8-14(13)20-17/h3-10H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFXQMBEOUDGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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